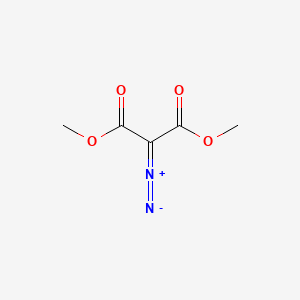
1,4-双(4-氨基苯氧基)苯
描述
1,4-Bis(4-aminophenoxy)benzene, also known as 1,4-BAPB, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in water and is used in various fields including biochemistry, biophysics, and drug delivery. 1,4-BAPB is a versatile compound that has been used in a variety of research applications, including as a fluorescent dye, a reagent for the synthesis of other compounds, and as a model system for studying the properties of proteins. In
科学研究应用
1. Melt-Processable Semicrystalline Polyimides
- Application Summary: It is used in the synthesis of semicrystalline polyimides, which are known for their significant recrystallization ability and fast crystallization kinetics from the melt .
- Methods of Application: A series of semicrystalline polyimides based on 1,4-bis (3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) and different diamines, including 1,4-bis (4-aminophenoxy)benzene (TPEQ), were synthesized .
- Results: The polyimide derived from HQDPA/TPEQ displayed a glass transition temperature (Tg) at 214 °C and a melting temperature ™ at 388 °C . These polyimides also exhibited excellent thermo-oxidative stability with 5% weight loss temperature higher than 500 °C and good mechanical properties .
2. Photosensitive Polyimides
- Application Summary: It is used in the synthesis of photosensitive polyimides, which are indispensable materials for the field of semiconductors as insulation layers .
- Methods of Application: Poly(amic acid)s (PAAs) as precursors of polyimides are used and subsequently are transformed into polyimides by thermal treatment .
- Results: The sensitivity of photosensitive polyimides depends on the transmittance of PAAs and the quantum yield of photosensitive additives at the exposure wavelength .
3. Ultra-Thin Flexible Substrate
- Application Summary: It is used as an ultra-thin flexible substrate for annealing MoS2 up to 500°C, and the integrated devices are applied for biopotential sensors .
4. Preparation of Epoxy Resin Material
5. Synthesis of Tri-Aryl Ether Epoxy Resin Isomers
- Application Summary: It is used in the synthesis of bi- and tetra-functional tri-aryl ether epoxy resin isomers .
- Methods of Application: The effect of varying aromatic substitution and crosslink density on the structure, property, and processing relationships is explored for 1,3 bis(3-glycidyloxyphenoxy)benzene (133 BGOPB), 1,4 bis(4-glycidyloxyphenoxy)benzene (144 BGOPB), N,N,N,N-tetraglycidyl 1,3-bis (3-aminophenoxy) benzene (133 TGAPB) and N,N,N,N-tetraglycidyl 1,4-bis (4-aminophenoxy) benzene (144 TGAPB) .
- Results: Meta substitution to the aromatic ring reduces the rate of reaction, glass transition temperature, yield strain and crosslink density, coefficient of thermal expansion and side reactions, while increasing strain softening, compressive modulus and strength and methyl ethyl ketone ingress .
6. Designing Intra-/Intermolecular Charge Transfer Complexes
7. Synthesis of Polyimide and Epoxy Resin Material
8. Ultra-Thin Flexible Substrate for Annealing MoS2
属性
IUPAC Name |
4-[4-(4-aminophenoxy)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12H,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRRFJIVUPSNTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188465 | |
| Record name | Aniline, p,p'-(p-phenylenedioxy)di- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-aminophenoxy)benzene | |
CAS RN |
3491-12-1 | |
| Record name | 4,4′-[1,4-Phenylenebis(oxy)]bis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3491-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, p,p'-(p-phenylenedioxy)di- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003491121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, p,p'-(p-phenylenedioxy)di- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(4-aminophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1581354.png)

